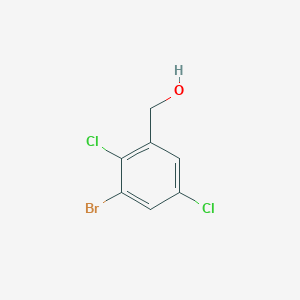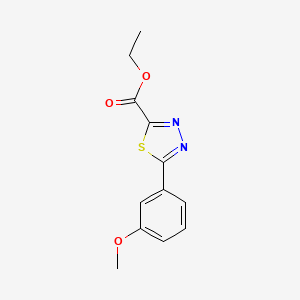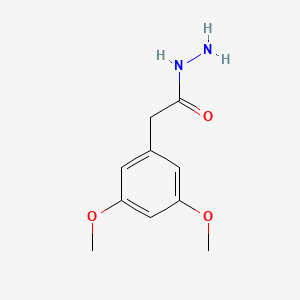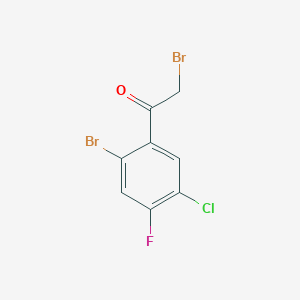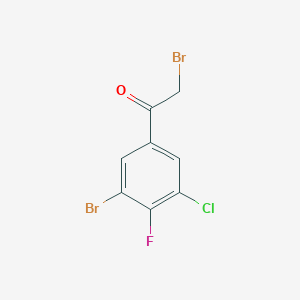![molecular formula C16H15F4N3O2 B1411118 N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea CAS No. 1980064-17-2](/img/structure/B1411118.png)
N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Descripción general
Descripción
N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea (FMP) is an organic compound belonging to the class of ureas, which is a type of amide. FMP is a useful synthetic building block for the synthesis of other compounds, due to its versatile reactivity and its ability to form strong carbon-nitrogen bonds. FMP is of particular interest to chemists due to its ability to form strong carbon-nitrogen bonds, and has been used in a variety of applications, including drug development, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
Modification and Anticancer Applications
One study focused on modifying a related compound by replacing the acetamide group with an alkylurea moiety to evaluate its anticancer effects. This modification aimed to retain antiproliferative activity and inhibit PI3Ks and mTOR with reduced toxicity, suggesting potential as an anticancer agent with low toxicity (Wang et al., 2015). Similarly, another study synthesized derivatives with alkylurea moieties to serve as PI3K inhibitors and anticancer agents, highlighting their efficacy in reducing tumor growth in mice models (Xie et al., 2015).
Synthesis and Potential in Alzheimer's Disease Treatment
Research on N-benzylated derivatives explored their synthesis and evaluation for anti-Alzheimer's activity. The study aimed to design analogs based on the lead compound donepezil, with modifications to enhance treatment efficacy for Alzheimer's disease (Gupta et al., 2020).
Internal Standard for LC–MS Analysis
Another study synthesized a deuterium-labeled version of a related compound to serve as an internal standard for liquid chromatography-mass spectrometry (LC–MS) analysis. This research aimed to facilitate drug absorption, distribution, and pharmacokinetic studies by providing a stable internal standard (Liang et al., 2020).
Imaging Agent for Prostate Cancer
Further research synthesized and evaluated a compound as a potential imaging agent for prostate-specific membrane antigen (PSMA) in prostate cancer. This study focused on the development of new positron-emitting imaging agents for PSMA-expressing tissues, offering insights into prostate cancer diagnostics (Chen et al., 2011).
Propiedades
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N3O2/c1-9-12(4-6-14(22-9)16(18,19)20)23-15(24)21-8-10-3-5-13(25-2)11(17)7-10/h3-7H,8H2,1-2H3,(H2,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPMUELLEPTQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NCC2=CC(=C(C=C2)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-piperazine-1-carboxamidine](/img/structure/B1411038.png)

